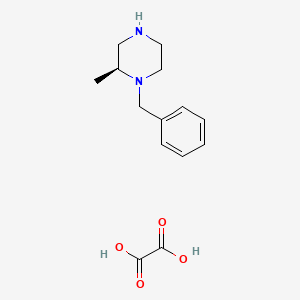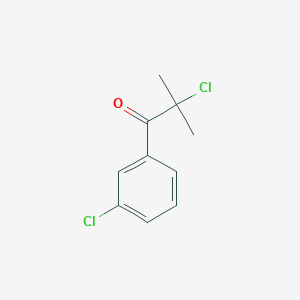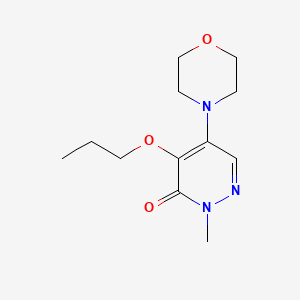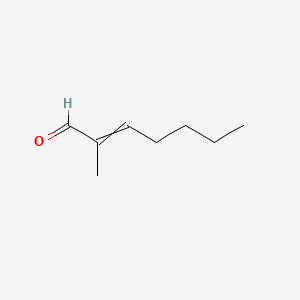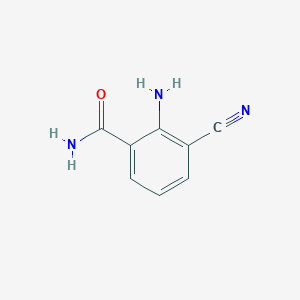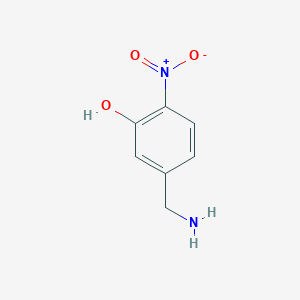
5-(Aminomethyl)-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-nitrophenol is an organic compound that features both an amino group and a nitro group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-nitrophenol typically involves the nitration of 2-aminomethylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-nitrophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-(Aminomethyl)-2-aminophenol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-(Aminomethyl)-2-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
5-(Aminomethyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, further contributing to the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-aminophenol: Similar structure but with an additional amino group instead of a nitro group.
2-Aminomethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-hydroxybenzylamine: Similar functional groups but different positioning on the aromatic ring.
Uniqueness
5-(Aminomethyl)-2-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenolic ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-(aminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C7H8N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4,8H2 |
InChI Key |
KXCZNTQCGWRQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



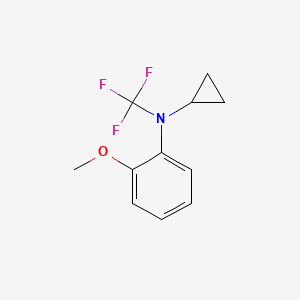
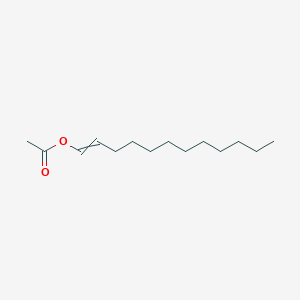
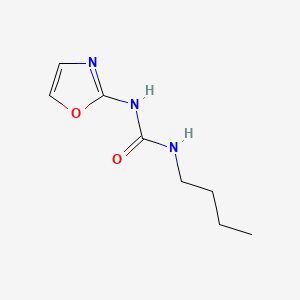
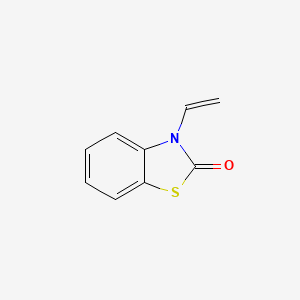
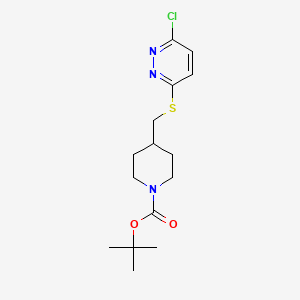
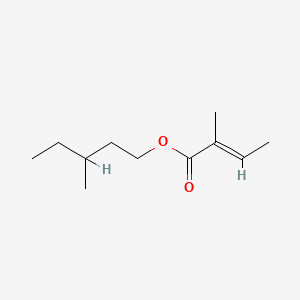
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
